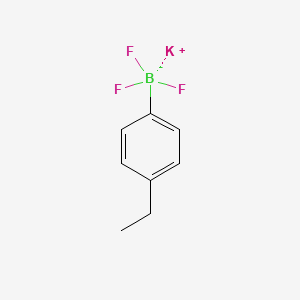

Potassium (4-ethylphenyl)trifluoroboranuide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

potassium;(4-ethylphenyl)-trifluoroboranuide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BF3.K/c1-2-7-3-5-8(6-4-7)9(10,11)12;/h3-6H,2H2,1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFIINFZVJLVXSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC=C(C=C1)CC)(F)(F)F.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BF3K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Potassium (4-ethylphenyl)trifluoroboranuide: A Technical Guide to Properties, Synthesis, and Application

Executive Summary

Potassium (4-ethylphenyl)trifluoroboranuide (CAS: 1160725-33-6), commonly referred to as Potassium (4-ethylphenyl)trifluoroborate , represents a critical class of organoboron reagents known as Molander salts. Unlike their boronic acid counterparts, which are prone to protodeboronation and anhydride (boroxine) formation, this trifluoroborate salt offers exceptional air and moisture stability.[1][2]

For drug development professionals, this reagent serves as a precise, atom-economic module for installing the 4-ethylphenyl moiety —a privileged pharmacophore found in various liquid crystal intermediates and bioactive molecules. This guide delineates its physicochemical behavior, a self-validating synthesis protocol, and its mechanistic role in palladium-catalyzed cross-coupling and photoredox catalysis.

Chemical Identity & Physical Characterization[3][4][5][6][7]

Structural Specifications

| Property | Detail |

| IUPAC Name | Potassium; (4-ethylphenyl)-trifluoroboranuide |

| Common Name | Potassium (4-ethylphenyl)trifluoroborate |

| CAS Number | 1160725-33-6 |

| Molecular Formula | C₈H₉BF₃K |

| Molecular Weight | 212.06 g/mol |

| Precursor | 4-Ethylphenylboronic acid (CAS: 63139-21-9) |

| Appearance | White, crystalline solid |

| Solubility | Soluble in Acetone, Acetonitrile, Water; Insoluble in Et₂O, CH₂Cl₂ |

Stability Profile

The tetracoordinate boron center is saturated, negating the Lewis acidity observed in boronic acids. This saturation prevents the formation of boroxines, ensuring a monomeric stoichiometry that simplifies reagent loading calculations.

-

Air Stability: Indefinite at ambient conditions.

-

Moisture Stability: Non-hygroscopic; resistant to hydrolysis in neutral water.

-

Thermal Stability: Generally stable up to >250°C (decomposition point), making it compatible with high-temperature microwave protocols.

Mechanistic Foundations: The "Slow-Release" Paradigm

In Suzuki-Miyaura cross-coupling, the trifluoroborate anion (

Hydrolysis Equilibrium

The hydrolysis rate is governed by the electronic nature of the aryl ring. The 4-ethyl group is a weak electron-donating group (EDG) via hyperconjugation (

-

Mechanism: Unlike electron-deficient rings (e.g., 4-fluorophenyl) which may require acid catalysis or Lewis-acid assistance (from glass surfaces), electron-rich alkyl-substituted rings typically undergo direct hydrolysis under basic conditions.

-

Implication: The 4-ethylphenyl derivative releases the active boronic acid species efficiently in standard basic aqueous media (e.g.,

), ensuring high turnover frequencies without the need for exogenous Lewis acids.

Visualization: The "Dampened" Catalytic Cycle

The following diagram illustrates the reservoir effect where the trifluoroborate acts as a protected pool of nucleophile.

Caption: The trifluoroborate salt acts as a stable reservoir, releasing the active boronic acid species slowly to prevent homocoupling side reactions.

Synthetic Protocols

Preparation from Boronic Acid (Self-Validating Protocol)

If the commercial salt is unavailable, it can be synthesized from 4-ethylphenylboronic acid with high yield. This method relies on the thermodynamic stability of the B-F bond to drive precipitation.

Reagents:

-

Potassium bifluoride (

) (3.5 - 4.0 equiv) -

Solvent: Methanol (MeOH) / Water (

)

Step-by-Step Methodology:

-

Dissolution: Dissolve 4-ethylphenylboronic acid in minimal MeOH in a plastic (polypropylene) flask. Note: Avoid glass to prevent etching by HF generated in situ.

-

Addition: Prepare a saturated aqueous solution of

(4.0 equiv). Add this dropwise to the boronic acid solution while stirring vigorously. -

Precipitation: The reaction is exothermic. A white precipitate (the trifluoroborate salt) will form almost immediately. Stir for 15 minutes to ensure completion.

-

Concentration: Remove MeOH under reduced pressure (rotary evaporator).

-

Filtration: Filter the solid and wash strictly with cold acetone or Et₂O to remove excess fluoride salts and water. The product is insoluble in ether, while impurities may wash away.

-

Recrystallization (Optional): Dissolve in hot acetone/acetonitrile and precipitate with diethyl ether for analytical purity.

Application: Suzuki-Miyaura Cross-Coupling

This protocol is optimized for the 4-ethylphenyl derivative to minimize protodeboronation.

| Parameter | Condition | Rationale |

| Catalyst | Robust catalyst; prevents Pd black formation. | |

| Base | Promotes hydrolysis and transmetallation. | |

| Solvent | Toluene/Water (3:1) or THF/Water | Biphasic system is essential for solubility of both salt (water) and organic halide (organic). |

| Temperature | 80°C - 100°C | Required to overcome the activation energy of hydrolysis. |

| Time | 4 - 12 Hours | Visual monitoring: Disappearance of the solid salt indicates consumption. |

Advanced Applications: Photoredox Catalysis

Beyond classical cross-coupling, Potassium (4-ethylphenyl)trifluoroborate is a premier precursor for generating carbon-centered radicals via Single Electron Transfer (SET).

Radical Generation Mechanism

Under oxidative photoredox conditions (e.g., using an Iridium photocatalyst), the trifluoroborate undergoes oxidation to generate a radical cation, which fragments to release the 4-ethylphenyl radical. This is particularly useful for Minisci-type functionalization of heterocycles.

Caption: Oxidative fragmentation pathway yielding the reactive 4-ethylphenyl radical for C-H functionalization.

Safety & Handling (SDS Summary)

While safer than boronic acids, specific precautions apply to the fluoride content.

-

Hazard Classification:

-

Incompatibility: Strong oxidizing agents and glass (during synthesis with KHF₂).

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.

-

Storage: Store at room temperature in a sealed container. Hygroscopicity is low, but desiccators are recommended for long-term storage (>1 year).

References

-

Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research. Link

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society.[5] Link

-

Dunes, G. (2011). Potassium (4-ethylphenyl)trifluoroborate Synthesis and Properties. MolCore Technical Data Sheet. Link (Referenced via CAS 1160725-33-6 search)[6]

-

Matsugawa, S., et al. (2009). Photoredox Catalysis with Alkyl- and Aryltrifluoroborates. Journal of Organic Chemistry. Link

Sources

- 1. Potassium Trifluoroborate Salts [merckmillipore.com]

- 2. Potassium Trifluoroborate Salts [sigmaaldrich.com]

- 3. Boronic acid, (4-ethylphenyl)- | C8H11BO2 | CID 2734352 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Ethylphenylboronic acid 63139-21-9 [sigmaaldrich.com]

- 5. Molander salt - Structure, Synthesis, Properties [organoborons.com]

- 6. molcore.com [molcore.com]

A Comprehensive Guide to the Synthesis of Potassium (4-ethylphenyl)trifluoroboranuide from 4-ethylphenylboronic acid

Abstract

This technical guide provides an in-depth exploration of the synthesis of potassium (4-ethylphenyl)trifluoroboranuide, a versatile and stable organoboron reagent, from 4-ethylphenylboronic acid. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details the underlying chemical principles, a comprehensive step-by-step experimental protocol, characterization methods, and the significance of this class of compounds in modern synthetic chemistry. The guide emphasizes the causality behind experimental choices, ensuring both technical accuracy and practical, field-proven insights.

Introduction: The Ascendancy of Potassium Organotrifluoroborates

Potassium organotrifluoroborates have emerged as a superior class of reagents in organic synthesis, offering significant advantages over their boronic acid counterparts.[1][2] Their remarkable stability towards air and moisture, coupled with their ease of handling and purification, makes them highly attractive for a wide range of chemical transformations, most notably in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[3][4][5] Unlike boronic acids, which can be prone to protodeboronation and trimerization, potassium organotrifluoroborates exist as stable, crystalline solids with a long shelf-life.[6][7] This inherent stability allows for their use in a broader array of reaction conditions and their compatibility with a wider range of functional groups.[1] The synthesis of this compound from 4-ethylphenylboronic acid serves as a representative and practical example of the straightforward and efficient preparation of these valuable reagents.

Reaction Mechanism and Rationale

The conversion of a boronic acid to a potassium organotrifluoroborate is a facile process that involves the reaction of the boronic acid with potassium hydrogen difluoride (KHF₂).[1][6][8] This reaction proceeds through a ligand exchange at the boron center, where the hydroxyl groups of the boronic acid are displaced by fluoride ions.

The key fluorinating agent, KHF₂, provides a convenient and effective source of fluoride ions in a mildly acidic medium. The overall transformation can be represented as follows:

R-B(OH)₂ + 2 KHF₂ → K[R-BF₃] + KF + 2 H₂O

The driving force for this reaction is the formation of the stable tetracoordinate trifluoroborate anion. The resulting potassium salt is typically insoluble in the reaction solvent, facilitating its isolation through simple filtration.

Experimental Protocol: Synthesis of this compound

This section provides a detailed, step-by-step methodology for the synthesis of this compound from 4-ethylphenylboronic acid.

Materials and Reagents

| Reagent/Material | Grade | Supplier | Notes |

| 4-Ethylphenylboronic acid | ≥95% | Commercially Available | |

| Potassium hydrogen difluoride (KHF₂) | ≥98% | Commercially Available | Caution: Corrosive and toxic. Handle with appropriate personal protective equipment (PPE). |

| Methanol (MeOH) | Anhydrous | Commercially Available | |

| Water (H₂O) | Deionized | - | |

| Acetone | Reagent Grade | Commercially Available | For washing the product. |

| Diethyl ether | Reagent Grade | Commercially Available | For washing the product. |

Step-by-Step Procedure

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-ethylphenylboronic acid (5.00 g, 33.4 mmol) in methanol (30 mL). Stir the solution at room temperature until the boronic acid is completely dissolved.

-

Addition of KHF₂: To the stirred solution, add a solution of potassium hydrogen difluoride (5.21 g, 66.8 mmol, 2.0 equiv) in water (10 mL). The addition should be done portion-wise over 5-10 minutes.

-

Reaction: Stir the resulting mixture vigorously at room temperature for 1 hour. A white precipitate will form during this time.

-

Isolation of the Product: After 1 hour, reduce the volume of the solvent by approximately half using a rotary evaporator.

-

Filtration and Washing: Collect the white solid by vacuum filtration through a Büchner funnel. Wash the solid sequentially with cold water (2 x 20 mL), acetone (2 x 20 mL), and diethyl ether (2 x 20 mL).

-

Drying: Dry the collected white solid under high vacuum to a constant weight. This will yield this compound as a fine white powder.

Reaction Workflow Diagram

Sources

- 1. Potassium Organotrifluoroborates - A Diamond in The Rough [bldpharm.com]

- 2. researchgate.net [researchgate.net]

- 3. (PDF) Potassium organotrifluoroborates: new perspectives in organic synthesis [academia.edu]

- 4. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. grokipedia.com [grokipedia.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pubs.acs.org [pubs.acs.org]

A Guide to the Multinuclear NMR Characterization of Potassium (4-ethylphenyl)trifluoroboranuide

Introduction: The Rise of Organotrifluoroborates in Modern Synthesis

In the landscape of synthetic chemistry, particularly within pharmaceutical and materials science research, the demand for stable, versatile, and efficient reagents is paramount. Potassium organotrifluoroborates have emerged as superior alternatives to their boronic acid counterparts for these very reasons.[1][2][3] Unlike many boronic acids, which can be prone to dehydration to form cyclic boroxines or decomposition, organotrifluoroborate salts are typically crystalline, air- and moisture-stable solids.[1][4][5] This enhanced stability simplifies handling, storage, and purification, making them highly reliable building blocks in complex synthetic pathways, most notably the Suzuki-Miyaura cross-coupling reaction.[3][6][7]

Potassium (4-ethylphenyl)trifluoroboranuide, the subject of this guide, is a representative member of this class, offering a functionalized aryl moiety for carbon-carbon bond formation.[7] Its robust characterization is critical to ensure purity, confirm identity, and guarantee reproducibility in downstream applications. Nuclear Magnetic Resonance (NMR) spectroscopy provides the most powerful and definitive tool for this purpose. This guide offers an in-depth analysis of the multinuclear NMR data (¹H, ¹³C, ¹⁹F, and ¹¹B) required for the unambiguous characterization of this compound, explaining the rationale behind the experimental design and data interpretation.

The Synergy of Multinuclear NMR: A Holistic Structural Elucidation

A complete structural confirmation of this compound relies not on a single NMR experiment, but on the collective, complementary information provided by observing four different nuclei. Each spectrum offers a unique piece of the structural puzzle.

-

¹H NMR maps the proton environment, confirming the substitution pattern of the phenyl ring and the structure of the ethyl group.

-

¹³C NMR provides a carbon count and reveals the electronic environment of each carbon, including the critical C-B bond.

-

¹⁹F NMR is highly sensitive and directly probes the trifluoroborate moiety, confirming the presence and integrity of the -BF₃⁻ group.[8]

-

¹¹B NMR directly observes the boron atom, confirming its tetracoordinate state, which is the hallmark of the trifluoroborate salt.[9]

Below is a diagram illustrating the structure of the target analyte.

Caption: Standard workflow for NMR characterization.

Instrumentation and Materials

-

NMR Spectrometer: A multinuclear NMR spectrometer with a field strength of at least 300 MHz (for ¹H) is recommended.

-

Sample: this compound, dried under vacuum.

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).

-

Justification: Potassium organotrifluoroborates exhibit good solubility in polar aprotic solvents like DMSO. [6]DMSO-d₆ is an excellent choice as its residual proton peak (δ ≈ 2.50 ppm) and carbon peaks (δ ≈ 39.5 ppm) are well-documented and serve as convenient internal references for ¹H and ¹³C NMR, respectively. [6]

-

Sample Preparation

-

Accurately weigh 15-20 mg of this compound directly into a clean, dry vial.

-

Add approximately 0.6 mL of DMSO-d₆ to the vial.

-

Vortex the mixture until the solid is completely dissolved.

-

Transfer the resulting solution into a standard 5 mm NMR tube.

Spectrometer Setup and Referencing

For each nucleus, ensure the probe is properly tuned and matched. The following referencing standards should be applied during processing:

-

¹H NMR: Reference the spectrum to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

¹³C NMR: Reference the spectrum to the central peak of the DMSO-d₆ septet at 39.52 ppm.

-

¹⁹F NMR: Use an external reference. A common standard is trifluoroacetic acid (CF₃COOH), setting its resonance to 0.0 ppm. [6][10]* ¹¹B NMR: Use an external reference of boron trifluoride diethyl etherate (BF₃·Et₂O), setting its resonance to 0.0 ppm. [6][11]

Acquisition Parameters (Example for a 400 MHz Spectrometer)

-

¹H NMR:

-

Pulse Angle: 30-45°

-

Acquisition Time: ~3-4 s

-

Relaxation Delay: 2 s

-

Number of Scans: 8-16

-

-

¹³C{¹H} NMR (Proton Decoupled):

-

Pulse Angle: 30-45°

-

Acquisition Time: ~1-2 s

-

Relaxation Delay: 2 s

-

Number of Scans: 512-1024 (A higher number of scans is needed due to the low natural abundance of ¹³C).

-

-

¹⁹F NMR:

-

Pulse Angle: 30-45°

-

Acquisition Time: ~1 s

-

Relaxation Delay: 2 s

-

Number of Scans: 16-32

-

-

¹¹B NMR:

-

Pulse Angle: 30-45°

-

Acquisition Time: ~0.1-0.2 s

-

Relaxation Delay: 0.5 s

-

Justification: A shorter relaxation delay is often sufficient for the rapidly relaxing ¹¹B nucleus. For higher resolution to observe coupling, specialized pulse sequences that compensate for quadrupolar relaxation may be employed. [6][12]

-

Conclusion

The structural integrity of this compound can be rigorously and unambiguously confirmed through a systematic, multinuclear NMR approach. By combining the insights from ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectroscopy, researchers and drug development professionals can possess a high degree of confidence in the identity and purity of this valuable synthetic intermediate. The characteristic broad resonance of the boron-bound carbon, coupled with the distinct quartet in the ¹⁹F spectrum and the tetracoordinate signal in the ¹¹B spectrum, provides a unique spectroscopic fingerprint for this class of compounds, ensuring their reliable application in advancing chemical synthesis.

References

-

D’Vries, R. F., et al. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. Available at: [Link]

-

ResearchGate. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Available at: [Link]

-

PubMed. (2009). ¹H, ¹³C, ¹⁹F and ¹¹B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry. Available at: [Link]

-

MySkinRecipes. Potassium(4-(ethylthio)phenyl)trifluoroborate. Available at: [Link]

-

Molander, G. A., & Biolatto, B. (2008). Preparation of Potassium Alkoxymethyltrifluoroborates and Their Cross-Coupling with Aryl Chlorides. Organic Letters, 10(11), 2147–2150. Available at: [Link]

-

PubMed. (2020). Synthesis of Polymers Containing Potassium Acyltrifluoroborates (KATs) and Post-polymerization Ligation and Conjugation. Angewandte Chemie International Edition. Available at: [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. Available at: [Link]

-

Molander, G. A., & Cooper, D. J. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. The Journal of Organic Chemistry, 74(19), 7554–7556. Available at: [Link]

-

Academia.edu. Potassium organotrifluoroborates: new perspectives in organic synthesis. Available at: [Link]

-

Organic Chemistry Portal. Potassium aryltrifluoroborate synthesis. Available at: [Link]

-

Organic Syntheses. (n.d.). PREPARATION OF POTASSIUM 1-NAPHTHYLTRIFLUOROBORATE. Available at: [Link]

-

SpectraBase. Potassium vinyltrifluoroborate. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for Photoredox-Catalyzed Minisci-Type Addition. Available at: [Link]

-

MDPI. (2022). A ¹¹B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules, 27(23), 8201. Available at: [Link]

-

ACS Publications. (2022). ¹⁹F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. JACS Au, 2(10), 2266–2273. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information for Anion binding studies. Available at: [Link]

-

The Royal Society of Chemistry. (2020). Supplementary Information. Available at: [Link]

-

AZoM. (2017). Using Benchtop ¹⁹F NMR to Evaluate Fluoroorganic Compounds. Available at: [Link]

-

Semantic Scholar. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development. Available at: [Link]

-

University of Ottawa. (n.d.). ¹⁹Fluorine NMR. Available at: [Link]

-

National Center for Biotechnology Information. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development. Available at: [Link]

-

San Diego State University. (n.d.). ¹¹B NMR Chemical Shifts. Available at: [Link]

-

Natural Products Magnetic Resonance Database. (n.d.). ¹³C NMR Spectrum (1D, 50 MHz, H₂O, predicted). Available at: [Link]

-

Organic Chemistry Portal. Potassium alkyltrifluoroborate synthesis. Available at: [Link]

-

LinkedIn. (2023). Potassium Fluoride's Wondrous Applications in Medicine and Pharmaceuticals. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. (PDF) Potassium organotrifluoroborates: new perspectives in organic synthesis [academia.edu]

- 3. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Potassium(4-(ethylthio)phenyl)trifluoroborate [myskinrecipes.com]

- 8. azom.com [azom.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 12. (1)H, (13)C, (19)F and (11)B NMR spectral reference data of some potassium organotrifluoroborates - PubMed [pubmed.ncbi.nlm.nih.gov]

Thermodynamic Stability of Ethyl-Substituted Organotrifluoroborates: A Mechanistic and Methodological Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Potassium organotrifluoroborates have emerged as exceptionally versatile and robust surrogates for boronic acids in a multitude of synthetic applications, most notably in Suzuki-Miyaura cross-coupling reactions.[1][2] Their enhanced stability towards air and moisture, coupled with their predictable reactivity, makes them highly attractive reagents in complex molecule synthesis, particularly within pharmaceutical development.[3][4] This guide provides an in-depth analysis of the thermodynamic stability of a key subclass: ethyl-substituted organotrifluoroborates. We will dissect the fundamental electronic and steric factors governing the integrity of the crucial carbon-boron bond, present validated experimental and computational protocols for stability assessment, and offer field-proven insights into how these stability considerations directly impact synthetic strategy and application.

The Foundation of Stability: Why Organotrifluoroborates Excel

Unlike their boronic acid counterparts, which exist in equilibrium with cyclic trimeric anhydrides and are susceptible to protodeboronation, organotrifluoroborates possess a tetracoordinate, anionic boron center.[5][6] This structural feature, a result of the strong coordination of three fluorine atoms, eliminates the vacant p-orbital characteristic of tricoordinate boronic acids.[7] The consequence is a dramatic increase in stability; the carbon-boron bond is mechanistically inert to many reagents, allowing these compounds to be carried through multiple synthetic steps.[1][7] They are generally crystalline solids that are stable indefinitely under ambient conditions, a significant logistical advantage in both academic and industrial settings.[8][9]

The overall stability of an organotrifluoroborate, and by extension its utility, is intrinsically linked to the strength of the C–B bond. For ethyl-substituted variants, this is dictated by a nuanced interplay of electronic and steric phenomena.

Electronic Effects: The Inductive Push

The ethyl group, like other simple alkyl groups, is an electron-donating group (EDG) through an inductive effect (σ-donation). This effect pushes electron density towards the boron atom. While the boron center in the [R-BF₃]⁻ anion is already electron-rich due to the fluoride ligands, the inductive push from the ethyl group can influence the polarity and, consequently, the strength of the C-B bond. This contrasts with electron-withdrawing groups, which can destabilize the C-B bond and render the compound more susceptible to decomposition pathways like protodeboronation.[10][11]

Steric Considerations: A Balancing Act

While electronically similar to a methyl group, the ethyl substituent introduces a greater degree of steric bulk around the boron center. Steric hindrance can impose strain on the molecule, potentially weakening the C-B bond by distorting the ideal tetrahedral geometry.[12] However, for a primary alkyl group like ethyl, this effect is generally modest and does not significantly compromise the overall stability compared to the substantial stabilizing effect of the trifluoroborate moiety itself. The primary decomposition pathway to consider is not typically homolytic cleavage under thermal stress but rather solvolysis or reaction under specific catalytic conditions.[13][14]

The diagram below illustrates the key structural factors that collectively determine the stability of potassium ethyltrifluoroborate.

Caption: Key structural and electronic factors governing the stability of potassium ethyltrifluoroborate.

Experimental Assessment of Thermodynamic Stability

Evaluating the thermodynamic stability of ethyl-substituted organotrifluoroborates requires robust and reproducible methodologies. Thermal analysis techniques are paramount for determining decomposition points, while kinetic studies of solvolysis provide critical insights into stability under protic conditions.

Thermal Gravimetric Analysis (TGA)

TGA is a fundamental technique for determining the temperature at which a compound begins to decompose. The resulting data is crucial for establishing safe handling, storage, and reaction temperature limits.

-

Instrument Calibration: Ensure the TGA instrument's temperature and mass sensors are calibrated according to manufacturer specifications using certified reference materials.

-

Sample Preparation: Place 3-5 mg of finely ground potassium ethyltrifluoroborate into a clean, tared alumina or platinum crucible. An even, thin layer of the sample is critical for uniform heat distribution.

-

Experimental Conditions:

-

Atmosphere: High-purity Nitrogen (N₂) at a flow rate of 50-100 mL/min. An inert atmosphere is crucial to prevent oxidative decomposition, which is a different chemical process from thermal decomposition.[15]

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp from 30 °C to 600 °C at a heating rate of 10 °C/min. A controlled heating rate ensures thermal equilibrium and reproducible results.

-

-

-

Data Analysis:

-

Plot mass (%) versus temperature (°C).

-

The onset decomposition temperature (T_onset) is the primary metric. It is determined by the intersection of the tangent drawn from the point of maximum slope on the decomposition curve and the extrapolated baseline. This value represents the temperature at which significant mass loss begins.

-

Differential Scanning Calorimetry (DSC)

DSC complements TGA by measuring the heat flow associated with thermal transitions. For ethyltrifluoroborates, it can identify the melting point and any exothermic or endothermic decomposition events.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.

-

Sample Preparation: Accurately weigh 1-3 mg of the sample into a hermetically sealed aluminum pan. A sealed pan prevents mass loss due to sublimation before decomposition.

-

Experimental Conditions:

-

Atmosphere: High-purity Nitrogen (N₂) at a flow rate of 50 mL/min.

-

Temperature Program:

-

Equilibrate at 25 °C.

-

Ramp from 25 °C to 350 °C at 10 °C/min.

-

-

-

Data Analysis:

-

Plot heat flow (mW) versus temperature (°C).

-

Identify the endothermic peak corresponding to the melting point (for potassium ethyltrifluoroborate, this is reported as 80-84 °C).[16]

-

Observe for any sharp exothermic peaks at higher temperatures, which would indicate an energetic decomposition event.

-

Solvolytic Stability Studies

While thermally robust, the stability of organotrifluoroborates in solution, particularly under protic or basic conditions, is a critical parameter for their use in synthesis.[13] The rate of solvolysis (hydrolysis) to the corresponding boronic acid can be a limiting factor.[14][17]

-

Sample Preparation: Prepare a stock solution of a known concentration (e.g., 0.1 M) of potassium ethyltrifluoroborate in a deuterated solvent (e.g., D₂O or a THF-d₈/H₂O mixture). Add an internal standard with a known ¹⁹F chemical shift that is stable under the reaction conditions (e.g., trifluorotoluene).

-

Experimental Setup: Place the NMR tube in a temperature-controlled NMR spectrometer set to the desired reaction temperature (e.g., 55 °C).

-

Data Acquisition: Acquire ¹⁹F NMR spectra at regular time intervals (e.g., every 15 minutes for the first 2 hours, then every hour).

-

Data Analysis:

-

Integrate the signal corresponding to the -BF₃⁻ group of the starting material and any new signals corresponding to fluoride-containing decomposition products (like KHF₂).

-

Plot the concentration of the ethyltrifluoroborate versus time.

-

Determine the rate of decomposition, which can vary significantly depending on pH, temperature, and the presence of any Lewis acids or bases that can act as fluoride scavengers.[13]

-

Computational Assessment of Stability

Density Functional Theory (DFT) calculations provide a powerful theoretical framework for understanding the intrinsic stability of the C-B bond. By calculating the Bond Dissociation Energy (BDE), we can quantify the energy required to homolytically cleave this bond.

Calculating the C-B Bond Dissociation Energy (BDE)

The BDE is the enthalpy change (ΔH) for the gas-phase homolytic cleavage of the C-B bond.[18][19]

[CH₃CH₂BF₃]⁻ (g) → •CH₂CH₃ (g) + •BF₃⁻ (g)

A higher BDE value corresponds to a stronger, more thermodynamically stable bond.[20][21]

The following workflow outlines the computational steps to determine the C-B BDE.

Caption: A computational workflow for determining the C-B bond dissociation energy (BDE) using DFT.

Summary of Stability Data

The following table summarizes key stability parameters for potassium ethyltrifluoroborate, integrating experimental observations with typical computational expectations.

| Parameter | Value / Observation | Method | Significance & Causality |

| Melting Point | 80-84 °C[16] | DSC | Indicates a stable crystalline solid at room temperature. The melting process precedes thermal decomposition. |

| Thermal Decomposition | T_onset > 200 °C (Typical) | TGA | Demonstrates high thermal stability, making it suitable for reactions requiring elevated temperatures (e.g., many Pd-catalyzed couplings). |

| Solvolytic Stability | Moderate; rate is highly dependent on pH, temperature, and presence of fluorophiles.[13][14] | NMR Spectroscopy | The ethyl group's inductive effect provides some stabilization, but hydrolysis to the boronic acid is a key activation step in many cross-coupling reactions.[5] |

| C-B Bond Strength | Strong; BDE is significantly higher than many C-C bonds. | DFT Calculations | The tetracoordinate boron and strong B-F bonds contribute to the overall robustness of the C-B linkage against homolytic cleavage.[20] |

Conclusion and Outlook

Ethyl-substituted organotrifluoroborates stand out as highly stable, versatile, and user-friendly reagents for modern organic synthesis. Their thermodynamic stability is rooted in the robust tetracoordinate anionic boron center, which is further modulated by the modest electronic and steric contributions of the ethyl group. Their high thermal stability allows for a broad range of reaction conditions, while their controlled solvolysis is often a prerequisite for catalytic turnover in cross-coupling reactions. By employing the rigorous experimental and computational methodologies detailed in this guide, researchers and drug development professionals can confidently assess the stability of these valuable reagents, enabling their effective integration into complex synthetic routes and accelerating the discovery of new chemical entities.

References

-

Molander, G. A., & Brown, A. R. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. The Journal of Organic Chemistry, 74(19), 7431–7441. [Link]

-

Molander, G. A., & Brown, A. R. (2009). Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water. PMC - NIH. [Link]

-

Grokipedia. Organotrifluoroborate. Grokipedia. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. University of Bristol Research Portal. [Link]

-

Lennox, A. J. J., & Lloyd-jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Journal of the American Chemical Society, 134(17), 7431-7441. [Link]

-

Peng, C. L. (2025). Cross-Coupling and Chemical Bond Formation of Organotrifluoroborate Nucleophiles in Chemistry. Organic Chemistry: Current Research, 14, 427. [Link]

-

Molander, G. A., & Figueroa, R. (2005). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki Coupling Reaction. Aldrichimica Acta, 38(2), 49-55. [Link]

-

Lennox, A. J. J., & Lloyd-Jones, G. C. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. ResearchGate. [Link]

-

Wang, L., et al. (2018). Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual catalysis. Nature Communications, 9(1), 4475. [Link]

-

Al-Faiyz, Y. S. A., et al. (2015). Organotrifluoroborates as attractive self-assembling systems: the case of bifunctional dipotassium phenylene-1,4-bis(trifluoroborate). Dalton Transactions, 44(32), 14269-14273. [Link]

-

Akdag, A., & Knauber, T. (2011). Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides. Beilstein Journal of Organic Chemistry, 7, 1338-1343. [Link]

-

Tellis, J. C., et al. (2014). Single-Electron Transmetalation: Photoredox/Nickel Dual Catalytic Cross-Coupling of Secondary Alkyl β-Trifluoroboratoketones and -esters with Aryl Bromides. ResearchGate. [Link]

-

Liu, Z., et al. (2015). From minutes to years: predicting organotrifluoroborate solvolysis rates. Chemistry, 21(10), 3924-3928. [Link]

-

Molander, G. A., & Biolatto, B. (2003). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling. Accounts of Chemical Research, 36(12), 113-125. [Link]

-

Organic Chemistry Portal. Potassium alkyltrifluoroborate synthesis. Organic Chemistry Portal. [Link]

-

Kabalka, G. W., et al. (2013). Microwave-Enhanced Cross-Coupling Reactions Involving Alkynyltrifluoroborates with Aryl Bromides. Molecules, 18(2), 1734-1741. [Link]

-

Molander, G. A., & Cooper, D. J. (2009). Ozonolysis of Unsaturated Organotrifluoroborates. The Journal of Organic Chemistry, 74(8), 3159–3162. [Link]

-

Stefani, H. A., et al. (2011). Tetrabutylammonium Trifluoroborates: Preparation and Application in Suzuki-Miyaura Cross-Coupling Reactions. Organic Syntheses, 88, 263-273. [Link]

-

Molander, G. A., & Ellis, N. (2007). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 10(6), 633-649. [Link]

-

Sandford, C., et al. (2017). Stereospecific functionalizations and transformations of secondary and tertiary boronic esters. Chemical Communications, 53(28), 3945-3958. [Link]

-

Molander, G. A., et al. (2003). B-Alkyl Suzuki−Miyaura Cross-Coupling Reactions with Air-Stable Potassium Alkyltrifluoroborates. The Journal of Organic Chemistry, 68(13), 5136–5143. [Link]

-

Bour, J. R., et al. (2013). Steric and Electronic Effects Influencing β-Aryl Elimination in the Pd-catalyzed Carbon-Carbon Single Bond Activation of Triarylmethanols. Journal of the American Chemical Society, 135(5), 1834-1842. [Link]

-

Haynes, W. M. (Ed.). (2014). Bond Dissociation Energies. In CRC Handbook of Chemistry and Physics (95th ed.). CRC Press. [Link]

-

Molander, G. A., & Ham, J. (2006). Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates. Organic Letters, 8(10), 2031-2034. [Link]

-

Molander, G. A., et al. (2008). Facile Synthesis of Highly Functionalized Ethyltrifluoroborates. Organic Letters, 10(12), 2413–2416. [Link]

-

ResearchGate. (2017). Ionic liquids based on 1-ethyl-3-methylimidazolium cation and anions of tetrafluoroborate and bis(trifluoromethylsulfonyl)imide: Structural and thermodynamic properties by DFT study. ResearchGate. [Link]

-

Molander, G. A., & Ellis, N. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-823. [Link]

-

Karton, A., et al. (2016). Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers. Scientific Reports, 6, 39083. [Link]

-

Wikipedia. Bond dissociation energy. Wikipedia. [Link]

-

Alecu, I. M., & Karton, A. (2023). A Systematic Exploration of B–F Bond Dissociation Enthalpies of Fluoroborane-Type Molecules at the CCSD(T)/CBS Level. Molecules, 28(15), 5779. [Link]

-

Tanimoto, H., et al. (2021). Controlling the thermodynamic stability of conformational isomers of bistricyclic aromatic enes by introducing boron and silicon atoms. Nature Communications, 12, 105. [Link]

-

Habib, R., & El-Nahas, A. M. (2022). Enthalpy and Bond Dissociation Energy Values for Tri-, Tetra-, and Penta-Fluorinated Ethanol's and its Radicals. Journal of Physical Chemistry & Biophysics, 12(8), 1000302. [Link]

-

Alecu, I. M., & Karton, A. (2023). A Systematic Exploration of B–F Bond Dissociation Enthalpies of Fluoroborane-Type Molecules at the CCSD(T)/CBS Level. Semantic Scholar. [Link]

-

Macgregor, S. A., & McKay, D. (2015). Electronic and Steric Effects in Rollover C-H Bond Activation. Organometallics, 34(5), 817-828. [Link]

-

Warner, B. P., & Schomaker, J. M. (2016). Boron Chemistry: An Overview. In ACS Symposium Series (Vol. 1236, pp. 1-21). American Chemical Society. [Link]

-

Bonge, H. T., & Hansen, T. (2016). On the cause of low thermal stability of ethyl halodiazoacetates. Beilstein Journal of Organic Chemistry, 12, 1605-1612. [Link]

Sources

- 1. Potassium Organotrifluoroborates [sigmaaldrich.com]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis and cross-coupling reactions of imidomethyltrifluoroborates with aryl chlorides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. grokipedia.com [grokipedia.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Facile Synthesis of Highly Functionalized Ethyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis of Functionalized Organotrifluoroborates via Halomethyltrifluoroborates [organic-chemistry.org]

- 10. Efficient Hydrolysis of Organotrifluoroborates via Silica Gel and Water - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Steric effects vs. electron delocalization: a new look into the stability of diastereomers, conformers and constitutional isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chem.s.u-tokyo.ac.jp [chem.s.u-tokyo.ac.jp]

- 14. From minutes to years: predicting organotrifluoroborate solvolysis rates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 乙基三氟硼酸钾 95% | Sigma-Aldrich [sigmaaldrich.com]

- 16. pure.ed.ac.uk [pure.ed.ac.uk]

- 17. Bond dissociation energy - Wikipedia [en.wikipedia.org]

- 18. rroij.com [rroij.com]

- 19. mdpi.com [mdpi.com]

- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 21. pubs.acs.org [pubs.acs.org]

The Application Scientist’s Guide to Potassium Organotrifluoroborates: Safety, Handling, and Catalytic Workflows

Executive Summary

For decades, the Suzuki-Miyaura cross-coupling reaction has been the cornerstone of carbon-carbon bond formation in drug discovery and materials science. However, the traditional reliance on boronic acids and boronate esters often introduces significant operational bottlenecks, ranging from unpredictable stoichiometry due to boroxine (anhydride) formation to sluggish reactivity and protodeboronation.

As a Senior Application Scientist, I have observed a paradigm shift toward potassium organotrifluoroborates (R-BF₃K) . These reagents offer a self-validating approach to cross-coupling: their unique structural properties inherently prevent the degradation pathways that plague tricoordinate boron species. This whitepaper provides an in-depth mechanistic analysis, safety handling guidelines, and a field-proven, self-validating protocol for utilizing these robust nucleophiles.

Physicochemical Causality: Why Tetracoordination Matters

To understand the superiority of potassium organotrifluoroborates, we must examine the causality of their stability. Traditional boronic acids possess an sp²-hybridized, tricoordinate boron atom with an empty p-orbital. This electronic deficiency makes them highly susceptible to nucleophilic attack, leading to rapid oxidation and protodeboronation 1[1].

In contrast, converting a boronic acid to a potassium trifluoroborate salt yields an sp³-hybridized, tetracoordinate boron center. By filling the empty p-orbital, the boron atom is electronically saturated. This structural shift effectively shuts down the decomposition pathways, rendering the salts indefinitely stable to air and moisture (2[2]).

Table 1: Quantitative and Qualitative Comparison of Organoboron Reagents

| Reagent Class | Boron Hybridization | Shelf Stability | Reactivity Profile | Protodeboronation Risk |

| Boronic Acids | sp² (Tricoordinate) | Poor (Forms anhydrides/boroxines) | High | High |

| Boronate Esters | sp² (Tricoordinate) | Moderate to Good | Moderate (Sterically hindered) | Low |

| Potassium Trifluoroborates | sp³ (Tetracoordinate) | Excellent (Indefinitely stable) | High (via in situ hydrolysis) | Negligible |

Safety Data Sheet (SDS) & Handling Protocols

A robust chemical workflow must prioritize safety as a foundational element of its design. Unlike organostannanes (Stille coupling) or organozinc reagents (Negishi coupling), which carry severe toxicity and pyrophoric risks respectively, potassium organotrifluoroborates are remarkably benign and easily handled on the benchtop (3[3]).

However, adherence to specific Safety Data Sheet (SDS) guidelines is mandatory:

-

Hazard Classifications: These compounds are typically classified under GHS07 with the signal word Warning . Primary hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) ().

-

Storage & Handling: They are categorized as Combustible Solids (Storage Class 11). Because they are non-hygroscopic and air-stable, they do not require a glovebox or Schlenk line for storage or reaction setup.

-

PPE Requirements: Standard laboratory PPE is sufficient, including chemically resistant gloves, eye shields, and a P3 (EN 143) respirator cartridge if aerosolization is a risk during bulk powder transfer.

Workflow for the safe handling and preparation of potassium organotrifluoroborates.

Mechanistic Insights: The "Slow-Release" Catalytic Cycle

A common misconception is that the R-BF₃K salt directly transmetalates with the palladium catalyst. Mechanistically, this is false. The tetracoordinate boron cannot undergo transmetalation. Instead, the reaction relies on a highly controlled, in situ hydrolysis mediated by base and water to generate the active tricoordinate boronic acid [R-B(OH)₂].

This hydrolysis acts as a "slow-release" mechanism . By keeping the steady-state concentration of the active boronic acid extremely low, the system effectively starves out competitive side reactions like homocoupling and protodeboronation. This causality explains why biphasic solvent systems (e.g., Toluene/H₂O) are absolutely critical for these reactions (4[4]).

Suzuki-Miyaura catalytic cycle highlighting the in situ slow-release hydrolysis of R-BF3K.

Self-Validating Experimental Protocol: Suzuki-Miyaura Cross-Coupling

As an application scientist, I design protocols to be self-validating—meaning the system has built-in checks that confirm its success or prevent failure. The following protocol for the cross-coupling of potassium trifluoroboratohomoenolates with aryl electrophiles is designed with stoichiometric precision that validates the suppression of protodeboronation.

Objective: Synthesis of 1-(3,5-Dimethoxyphenyl)-5-phenylpentan-3-one via Suzuki-Miyaura cross-coupling (4[4]).

Step-by-Step Methodology:

-

Reagent Assembly (Benchtop):

-

Charge a reaction vessel with potassium 1-trifluoroborato-5-phenylpentan-3-one (541.4 mg, 2.02 mmol) and 1-chloro-3,5-dimethoxybenzene (344.3 mg, 2.00 mmol).

-

Self-Validation Check: Notice the use of only a 1% excess (1.01 equiv) of the nucleophile. If the reaction required 1.5 equivalents, it would indicate a failure in the system (e.g., active protodeboronation). The ability to use near 1:1 stoichiometry validates the stability of the reagent (5[5]).

-

-

Catalyst & Base Addition:

-

Add K₂CO₃ (829.3 mg, 6.0 mmol), Pd(OAc)₂ (11.2 mg, 0.05 mmol, 2.5 mol %), and RuPhos (46.7 mg, 0.1 mmol, 5 mol %).

-

Causality: RuPhos is explicitly selected because its steric bulk facilitates rapid reductive elimination, effectively outcompeting deleterious β-hydride elimination pathways.

-

-

Solvent Introduction & Deoxygenation:

-

Add a solvent mixture of Toluene/H₂O (4:1 ratio, 10.0 mL) under a nitrogen atmosphere.

-

Causality: The water is not merely a solvent; it is a stoichiometric reactant required to hydrolyze the trifluoroborate into the active boronic acid. The 4:1 ratio ensures sufficient water for the slow-release mechanism while maintaining organic solubility for the catalytic cycle.

-

-

Thermal Activation:

-

Heat the mixture at 85 °C with rigorous stirring for 14 hours.

-

Causality: Rigorous stirring is mandatory to maximize the interfacial surface area of the biphasic system, ensuring steady transmetalation.

-

-

Workup & Isolation:

-

Cool to room temperature, dilute with H₂O, and extract with EtOAc.

-

Self-Validation Check: The inorganic trifluoroborate byproducts partition entirely into the aqueous phase, simplifying purification and validating the clean conversion of the starting material.

-

References

-

Molander, G. A., & Sandrock, D. L. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development (NIH PMC).[Link]

-

Molander, G. A., & Petrillo, D. E. (2008). Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates. Organic Letters (NIH PMC).[Link]

-

Dumas, A. M., & Molander, G. A. (2009). Use of Potassium β-Trifluoroborato Amides in Suzuki−Miyaura Cross-Coupling Reactions. The Journal of Organic Chemistry.[Link]

Sources

- 1. Organoborons | Frontier Specialty Chemicals [frontierspecialtychemicals.com]

- 2. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Scope of the Suzuki-Miyaura Cross-Coupling Reaction of Potassium Trifluoroboratoketohomoenolates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Reactivity of Potassium (4-ethylphenyl)trifluoroboranuide in Air for Researchers and Drug Development Professionals

Foreword: The Rise of Organotrifluoroborates in Modern Synthesis

In the landscape of synthetic chemistry, particularly within pharmaceutical and materials science, the demand for robust, reliable, and versatile reagents is paramount. Potassium organotrifluoroborates have emerged as a superior class of organoboron reagents, largely supplanting their predecessors, the boronic acids, in many applications. Their remarkable stability to air and moisture, coupled with their diverse reactivity in cross-coupling reactions, has made them indispensable tools for the modern chemist.[1][2][3][4][5] This guide provides an in-depth technical analysis of the reactivity trends of a specific, yet representative, member of this class: potassium (4-ethylphenyl)trifluoroboranuide. Our focus will be on its behavior in atmospheric conditions, providing researchers, scientists, and drug development professionals with the critical knowledge to effectively utilize this reagent while ensuring the integrity of their experimental outcomes.

The Foundation of Stability: Understanding the Trifluoroborate Anion

The exceptional stability of this compound, and indeed all potassium organotrifluoroborates, can be attributed to the electronic and structural nature of the trifluoroborate anion. The boron atom in the trifluoroborate is tetracoordinate, forming a stable anionic complex with three fluorine atoms and one organic substituent. This tetracoordinate state significantly reduces the Lewis acidity of the boron center, rendering it less susceptible to attack by atmospheric moisture and oxygen compared to the trigonal, electron-deficient boron in boronic acids.[1]

The stability of these crystalline solids is frequently described as "indefinite" when stored under ambient laboratory conditions, a stark contrast to the often-hygroscopic and air-sensitive nature of many boronic acids.[2][3][6] This robustness allows for easier handling, weighing, and storage, simplifying experimental workflows and enhancing reproducibility.

Reactivity in the Solid State: A Nuanced Perspective on "Indefinite" Stability

While this compound is exceptionally stable as a crystalline solid, the term "indefinite" warrants a more rigorous scientific examination, especially in the context of long-term storage and use in regulated environments such as drug development. The primary atmospheric components of concern are moisture and oxygen.

The Role of Atmospheric Moisture

Potassium organotrifluoroborates are generally not hygroscopic.[7] However, under conditions of high humidity, surface adsorption of water molecules is possible. While this is unlikely to cause rapid decomposition, it is a factor to consider for long-term storage, as the presence of water can facilitate slow hydrolysis, particularly if acidic impurities are present.

Oxidative Stability

The carbon-boron bond in aryltrifluoroborates is remarkably resistant to oxidation in the solid state under ambient conditions. The electron-rich aromatic ring and the stable trifluoroborate moiety contribute to this stability. However, the potential for slow, long-term oxidation, especially in the presence of light or trace metal contaminants that can catalyze oxidative processes, cannot be entirely dismissed without experimental verification.

Reactivity in Solution: The Critical Role of the Solvent and pH

The reactivity profile of this compound changes dramatically upon dissolution. In solution, the primary reaction pathway to consider is hydrolysis, which converts the trifluoroborate back to the corresponding boronic acid. This process is a prerequisite for its participation in many cross-coupling reactions.

The rate of hydrolysis is highly dependent on the solvent system and, most critically, the pH. Studies have shown that the hydrolysis of aryltrifluoroborates is catalyzed by acid.[2] Under neutral or basic conditions, the hydrolysis is significantly slower.[2] This "acid-base paradox" is a key consideration for reaction setup and optimization. For instance, in Suzuki-Miyaura coupling reactions, which are typically run under basic conditions, the slow, controlled release of the boronic acid from the trifluoroborate precursor can be advantageous in preventing undesirable side reactions of the boronic acid.

Experimental Protocol: A Framework for Assessing Long-Term Stability

To provide a quantitative understanding of the stability of this compound, a formal stability study is recommended. The following protocol is based on established guidelines for stability testing of chemical substances and can be adapted to specific laboratory capabilities.[3][8][9]

Stress Testing (Forced Degradation)

Stress testing is designed to identify potential degradation pathways and to develop stability-indicating analytical methods.

-

Acid/Base Hydrolysis: Expose a solution of the compound to acidic (e.g., 0.1 M HCl) and basic (e.g., 0.1 M NaOH) conditions at room temperature and elevated temperature (e.g., 60 °C).

-

Oxidation: Treat a solution of the compound with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.

-

Thermal Stress (Solid State): Expose the solid compound to elevated temperatures (e.g., 60 °C, 80 °C) for an extended period.

-

Photostability: Expose the solid compound and a solution to a standardized light source (e.g., ICH-compliant photostability chamber).

Long-Term Stability Study

This study aims to evaluate the stability of the compound under recommended storage conditions.

-

Storage Conditions:

-

25 °C / 60% Relative Humidity (RH)

-

40 °C / 75% Relative Humidity (RH) (Accelerated Stability)

-

-

Time Points: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Analytical Methods: At each time point, the samples should be analyzed for purity, and the formation of any degradation products should be quantified.

Analytical Methodologies

A suite of validated, stability-indicating analytical methods is crucial for a meaningful stability study.

-

High-Performance Liquid Chromatography (HPLC) with UV Detection: An ideal technique for quantifying the purity of the parent compound and detecting any non-volatile degradation products. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a suitable buffer) is a good starting point for method development.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for the identification of unknown degradation products observed in the HPLC analysis.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B): Provides detailed structural information and can be used to confirm the identity of the compound and its degradation products. ¹⁹F and ¹¹B NMR are particularly useful for monitoring the integrity of the trifluoroborate moiety.[10][11]

-

Karl Fischer Titration: To determine the water content of the solid material at each time point.

Data Presentation and Interpretation

The results of the stability study should be presented in a clear and concise manner to facilitate the determination of a re-test date and optimal storage conditions.

Table 1: Hypothetical Long-Term Stability Data for this compound

| Time Point (Months) | Storage Condition | Purity (%) by HPLC | Appearance | Water Content (%) |

| 0 | - | 99.8 | White crystalline solid | 0.1 |

| 6 | 25 °C / 60% RH | 99.7 | No change | 0.1 |

| 12 | 25 °C / 60% RH | 99.7 | No change | 0.2 |

| 24 | 25 °C / 60% RH | 99.6 | No change | 0.2 |

| 36 | 25 °C / 60% RH | 99.5 | No change | 0.3 |

| 6 | 40 °C / 75% RH | 99.2 | No change | 0.5 |

Visualizing the Workflow: Synthesis and Stability Assessment

The following diagram illustrates the typical workflow from synthesis to stability assessment of this compound.

Caption: Workflow from synthesis to stability analysis.

Mechanistic Insights into Potential Degradation

While highly stable, it is prudent to consider the theoretical degradation pathways of this compound under forcing conditions.

-

Hydrolysis: As discussed, the primary pathway in the presence of water and acid is the hydrolysis of the B-F bonds, ultimately leading to the formation of (4-ethylphenyl)boronic acid and fluoride ions.

-

Protodeboronation: In highly acidic environments, the C-B bond can be cleaved, resulting in the formation of ethylbenzene. However, this is generally less favorable for aryltrifluoroborates compared to other organoboron species.

-

Oxidation of the Ethyl Group: Under strong oxidative stress, the ethyl substituent on the phenyl ring could potentially be oxidized to a vinyl or acetyl group.

Best Practices for Handling and Storage

To ensure the long-term integrity of this compound, the following best practices are recommended:

-

Storage: Store in a tightly sealed container in a cool, dry place, away from direct sunlight and sources of acid fumes. For long-term storage, refrigeration (2-8 °C) is advisable.

-

Handling: Use standard laboratory personal protective equipment (gloves, safety glasses). While not acutely toxic, inhalation of the powder should be avoided. Handle in a well-ventilated area.

-

Dispensing: To minimize exposure to atmospheric moisture, it is recommended to allow the container to equilibrate to room temperature before opening. Use a clean, dry spatula for dispensing.

Conclusion: A Stable and Versatile Reagent for the Modern Chemist

This compound exemplifies the remarkable stability and utility of the organotrifluoroborate class of reagents. Its robust nature in the solid state simplifies handling and storage, while its controlled reactivity in solution provides advantages in a wide range of chemical transformations. By understanding the nuances of its reactivity in both solid and solution phases and by implementing rigorous stability assessment protocols, researchers and drug development professionals can confidently employ this versatile reagent to advance their scientific endeavors.

References

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 12(6), 811-823. [Link]

-

Lloyd-Jones, G. C., & Ball, L. T. (2012). Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid–Base Paradox in Cross-Coupling. Accounts of Chemical Research, 45(10), 1778-1791. [Link]

-

European Medicines Agency. (2023). Stability testing of existing active substances and related finished products. [Link]

-

Genet, J.-P., & Darses, S. (2008). Potassium organotrifluoroborates: new perspectives in organic synthesis. Chemical Reviews, 108(1), 288-325. [Link]

-

Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757-760. [Link]

-

Molander, G. A., & Ham, J. (2008). Facile Synthesis of Highly Functionalized Ethyltrifluoroborates. Organic Letters, 10(12), 2421-2424. [Link]

-

da Silva, F. de A., & da Silva, J. F. M. (2009). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873-878. [Link]

-

Molander, G. A., & Sandrock, D. L. (2009). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current opinion in drug discovery & development, 12(6), 811–823. [Link]

-

Molander, G. A., & Biolatto, B. (2003). Potassium Phenyltrifluoroborate. In Encyclopedia of Reagents for Organic Synthesis. [Link]

-

da Silva, F. de A., & da Silva, J. F. M. (2009). 1H, 13C, 19Fand 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 47(10), 873–878. [Link]

-

European Medicines Agency. (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]

-

World Health Organization. (2018). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. [Link]

Sources

- 1. Potassium aryltrifluoroborate synthesis [organic-chemistry.org]

- 2. web.uvic.ca [web.uvic.ca]

- 3. ema.europa.eu [ema.europa.eu]

- 4. potassium 4'-ethylbiphenyl-4-trifluoroborate 95% | AChemBlock [achemblock.com]

- 5. Potassium 4-acetylphenyltrifluoroborate | C8H7BF3KO | CID 23665673 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Research Collection | ETH Library [research-collection.ethz.ch]

- 7. researchgate.net [researchgate.net]

- 8. ema.europa.eu [ema.europa.eu]

- 9. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 10. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Suzuki-Miyaura cross-coupling protocol using potassium (4-ethylphenyl)trifluoroboranuide

An Application Guide to the Suzuki-Miyaura Cross-Coupling Using Potassium (4-ethylphenyl)trifluoroboranuide

Introduction: The Advantages of Air-Stable Organotrifluoroborates in C-C Bond Formation

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its power in constructing carbon-carbon bonds.[1] While traditionally reliant on boronic acids and esters, these reagents present challenges related to purification, stoichiometry, and stability.[2] The emergence of potassium organotrifluoroborates (R-BF₃K) has offered a robust solution, providing air- and moisture-stable, crystalline solids that are easy to handle and store.[2][3][4][5] Their enhanced stability and predictable reactivity make them superior coupling partners in many contexts, especially within the demanding environments of pharmaceutical and materials science research.[1][6]

This application note provides a comprehensive protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction utilizing this compound. We will delve into the mechanistic underpinnings of the reaction, offer a detailed, step-by-step experimental guide, and discuss the critical parameters that ensure a successful and high-yielding transformation.

Mechanistic Rationale: Activating the Trifluoroborate

The efficacy of the Suzuki-Miyaura reaction hinges on a palladium-based catalytic cycle. While organotrifluoroborates are exceptionally stable, this stability means they do not directly participate in the key transmetalation step. A prerequisite is the base-mediated hydrolysis of the trifluoroborate salt to its corresponding boronic acid in situ.[7][8][9] This "slow release" of the active boronic acid can be advantageous, as it keeps the concentration of the sensitive boronic acid low, thereby minimizing common side reactions like protodeboronation and oxidative homocoupling.[7][8]

The generally accepted mechanism proceeds via three fundamental steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate. The use of sterically bulky, electron-rich phosphine ligands accelerates this rate-limiting step, enabling the use of less reactive aryl chlorides.[10]

-

Transmetalation: The base (e.g., Cs₂CO₃, K₂CO₃) facilitates the hydrolysis of the (4-ethylphenyl)trifluoroboranuide to the corresponding boronic acid. This activated boron species then transfers the 4-ethylphenyl group to the Pd(II) center, displacing the halide and forming a diorganopalladium(II) complex.[11]

-

Reductive Elimination: The two organic groups (Ar¹ and 4-ethylphenyl) are expelled from the palladium center, forming the new C-C bond of the desired biaryl product and regenerating the active Pd(0) catalyst to re-enter the cycle.

Sources

- 1. Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. researchgate.net [researchgate.net]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Use of Potassium β-Trifluoroborato Amides in Suzuki-Miyaura Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Stereospecific Cross-Coupling of Secondary Organotrifluoroborates: Potassium 1-(Benzyloxy)alkyltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. books.google.cn [books.google.cn]

- 10. Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols for Palladium-Catalyzed Coupling of Potassium 4-Ethylphenyltrifluoroborate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of Potassium Organotrifluoroborates in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] Within the diverse array of organoboron reagents utilized in this transformation, potassium organotrifluoroborates have emerged as exceptionally valuable coupling partners.[3][4][5][6] Unlike their boronic acid and ester counterparts, which can be prone to decomposition and difficult to handle, potassium trifluoroborate salts are typically crystalline, air- and moisture-stable solids with an indefinite shelf life.[4][5][6][7][8] This enhanced stability simplifies storage and handling, and their tetracoordinate nature protects the C-B bond, allowing them to be carried through various synthetic steps.[3][8]

This application note provides a comprehensive guide to the general procedure for the palladium-catalyzed coupling of potassium 4-ethylphenyltrifluoroborate, a versatile building block in the synthesis of pharmaceuticals and advanced materials. We will delve into the mechanistic underpinnings of the reaction, provide a detailed experimental protocol, and offer expert insights for troubleshooting and optimization.

Mechanistic Overview: The Palladium Catalytic Cycle

The palladium-catalyzed Suzuki-Miyaura coupling of potassium 4-ethylphenyltrifluoroborate with an organic halide (Ar-X) proceeds through a well-established catalytic cycle.[1][2][9] The cycle is generally understood to involve three key steps: oxidative addition, transmetalation, and reductive elimination.

-

Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the electrophilic coupling partner (e.g., an aryl halide), forming a Pd(II) intermediate.[2][10] The choice of a bulky, electron-rich phosphine ligand is crucial as it facilitates this often rate-determining step, particularly with less reactive electrophiles like aryl chlorides.[10][11]

-

Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium center. For potassium trifluoroborates, this process requires the presence of a base and water. The base facilitates the in-situ hydrolysis of the trifluoroborate to the corresponding boronic acid, which is the active species in the transmetalation.[12][13][14]

-

Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to form the desired C-C bond in the product and regenerate the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][2]

Below is a visual representation of the catalytic cycle:

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Coupling of Potassium 4-Ethylphenyltrifluoroborate

This protocol provides a general method for the Suzuki-Miyaura coupling of potassium 4-ethylphenyltrifluoroborate with an aryl bromide. The conditions can be adapted for other electrophiles, such as aryl chlorides or triflates, often by adjusting the catalyst system and reaction temperature.[15][16]

Materials and Reagents

| Reagent | Purity | Supplier | Notes |

| Potassium 4-ethylphenyltrifluoroborate | >95% | Various | Stable solid, can be prepared from 4-ethylphenylboronic acid and KHF2.[3][14] |

| Aryl Bromide | >98% | Various | The electrophilic coupling partner. |

| Palladium(II) Acetate (Pd(OAc)2) | >98% | Various | A common palladium precursor. |

| Buchwald Ligand (e.g., RuPhos) | >98% | Various | Bulky, electron-rich phosphine ligands are often optimal for these couplings.[15][16] |

| Potassium Carbonate (K2CO3) | >99% | Various | Anhydrous, finely ground. |

| Toluene | Anhydrous | Various | Reaction solvent. |

| Water | Degassed | In-house | Crucial for the hydrolysis of the trifluoroborate.[12][14] |

| Diethyl Ether | ACS Grade | Various | For extraction. |

| Brine | Saturated | In-house | For washing the organic layer. |

| Magnesium Sulfate (MgSO4) | Anhydrous | Various | For drying the organic layer. |

Equipment

-

Schlenk flask or reaction vial with a magnetic stir bar

-

Septum and needles for inert atmosphere techniques

-

Heating mantle or oil bath with temperature control

-

Standard laboratory glassware for workup and purification

-

Rotary evaporator

-

Flash chromatography system

Experimental Workflow

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Procedure

-

Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add potassium 4-ethylphenyltrifluoroborate (1.0 equiv.), the aryl bromide (1.0 equiv.), potassium carbonate (3.0 equiv.), palladium(II) acetate (0.02 equiv.), and the phosphine ligand (e.g., RuPhos, 0.04 equiv.).

-

Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times. This is critical to prevent the oxidation of the palladium catalyst and phosphine ligand.

-

Solvent Addition: Add degassed toluene and degassed water via syringe to achieve a desired concentration (typically 0.1-0.5 M with respect to the limiting reagent) and a solvent ratio of approximately 10:1 toluene:water.

-

Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at 80-110 °C. The optimal temperature may vary depending on the reactivity of the aryl halide. Monitor the reaction progress by TLC or GC-MS.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and transfer to a separatory funnel.

-

Extraction: Extract the aqueous layer with diethyl ether (or another suitable organic solvent) three times.

-

Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired biaryl product.

Expert Insights and Troubleshooting

| Observation/Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst | Ensure proper inert atmosphere technique. Use fresh, high-quality palladium precursor and ligand. Consider using a pre-catalyst. |

| Insufficient base or water | Use finely ground, anhydrous base. Ensure the correct amount of degassed water is added.[17] | |

| Low reaction temperature | Increase the reaction temperature, especially for less reactive aryl chlorides. | |

| Homocoupling of the Boron Reagent | Presence of oxygen | Thoroughly degas all solvents and maintain a strict inert atmosphere.[14] |

| Pd(II) species in the reaction mixture | Use of a Pd(0) source or a pre-catalyst can sometimes mitigate this.[14] | |

| Protodeboronation (Loss of Boron Group) | Presence of protic sources | While water is necessary, excess acidic protons can lead to this side reaction. Ensure the base is not hygroscopic. |

| Difficulty in Purification | Boronic acid byproducts | A mild aqueous base wash during workup can help remove residual boronic species. |

Conclusion

Potassium 4-ethylphenyltrifluoroborate is a robust and versatile coupling partner for palladium-catalyzed Suzuki-Miyaura reactions. Its stability and ease of handling make it an attractive alternative to other organoboron reagents. By understanding the reaction mechanism and carefully controlling the reaction parameters, particularly the choice of catalyst, ligand, base, and solvent system, researchers can achieve high yields of the desired cross-coupled products. The protocol and insights provided herein serve as a valuable starting point for the application of this important building block in a wide range of synthetic endeavors.

References

- Molander, G. A., & Brown, A. R. (2010). Potassium trifluoroborate salts as convenient, stable reagents for difficult alkyl transfers. Current Opinion in Drug Discovery & Development, 13(6), 737–750.

- Suzuki-type cross-coupling of alkyl trifluoroborates with acid fluoride enabled by NHC/photoredox dual c

- Molander, G. A., & Fumagalli, T. (2006). Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. The Journal of Organic Chemistry, 71(15), 5743–5747.

- Potassium Trifluorobor

- Organotrifluoroborate Hydrolysis: Boronic Acid Release Mechanism and an Acid-Base Paradox in Cross-Coupling. (2012).

- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.

- Molander, G. A., & Canturk, B. (2009). Organotrifluoroborates and Monocoordinated Palladium Complexes as Catalysts—A Perfect Combination for Suzuki–Miyaura Coupling.